molecular formula C29H38N6O5 B611024 STA-2842 CAS No. 1046490-67-8

STA-2842

カタログ番号: B611024
CAS番号: 1046490-67-8
分子量: 550.66
InChIキー: IYRJEWRABXHJSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

STA-2842 is a small-molecule inhibitor targeting the N-terminal ATP-binding domain of heat shock protein 90 (HSP90), a molecular chaperone critical for stabilizing client proteins involved in cell proliferation, survival, and signaling pathways. In conditional Pkd1 knockout mouse models, STA-2842 (100 mg/kg dose) significantly reduced liver cyst volume by 39% and normalized liver-to-body weight ratios by inhibiting proliferation-associated proteins like EGFR and ERK1/2 . It also induced apoptosis via caspase-8 and PARP1 cleavage, correlating with HSP90 inhibition and ERK1/2 inactivation .

特性

CAS番号

1046490-67-8

分子式

C29H38N6O5

分子量

550.66

IUPAC名

5-[2,4-Dihydroxy-5-(1-methylethyl)phenyl]-N-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylmethyl)phenyl]-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C29H38N6O5/c1-20(2)23-17-24(26(37)18-25(23)36)27-31-32-28(29(38)30-7-8-33-9-13-39-14-10-33)35(27)22-5-3-21(4-6-22)19-34-11-15-40-16-12-34/h3-6,17-18,20,36-37H,7-16,19H2,1-2H3,(H,30,38)

InChIキー

IYRJEWRABXHJSC-UHFFFAOYSA-N

SMILES

O=C(C1=NN=C(C2=CC(C(C)C)=C(O)C=C2O)N1C3=CC=C(CN4CCOCC4)C=C3)NCCN5CCOCC5

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

STA2842;  STA 2842;  STA-2842

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

STA-2842 vs. Ganetespib

Ganetespib, another HSP90 inhibitor, shares STA-2842’s mechanism of destabilizing client proteins but differs in clinical progression and disease focus.

  • Efficacy : STA-2842 reduced liver cyst burden in Pkd1−/− mice by degrading EGFR, ERK1/2, and mTOR clients . Ganetespib has shown clinical activity in breast and ALK+ lung cancers but lacks PLD/ADPKD trial data .
  • Dose Response : STA-2842 requires 100 mg/kg for efficacy, whereas ganetespib’s optimal dose varies by cancer type .
  • Clinical Status : STA-2842 remains preclinical, while ganetespib is in late-phase trials with a favorable toxicity profile .

STA-2842 vs. mTOR Inhibitors (Rapamycin, Everolimus)

mTOR inhibitors target downstream effectors of HSP90 clients but lack broad pathway modulation.

  • Mechanism: STA-2842 upstream inhibition degrades multiple clients (EGFR, RAF, AKT), while mTOR inhibitors block a single node .
  • Efficacy : STA-2842 reduced cyst volume in established PLD, whereas mTOR inhibitors (e.g., rapamycin) show mixed results in ADPKD .
  • Apoptosis Induction : STA-2842 increased cleaved caspase-8 and PARP1, unlike mTOR inhibitors, which primarily suppress proliferation .

STA-2842 vs. Other HSP90 Inhibitors (e.g., 17-AAG)

  • Selectivity : STA-2842 and ganetespib exhibit improved selectivity over 17-AAG, reducing off-target effects .
  • Disease Specificity : STA-2842’s retention in cystic tissues mirrors tumor-selective uptake, enhancing therapeutic index .

Key Data Tables

Table 1. Comparative Efficacy of STA-2842 and Similar Compounds

Compound Target Effective Dose Key Findings in PLD/ADPKD Clinical Stage
STA-2842 HSP90 100 mg/kg 39% cyst reduction; ERK1/2 inactivation Preclinical
Ganetespib HSP90 Varies by cancer No PLD data; active in cancer trials Phase III (cancers)
Rapamycin mTOR 1–5 mg/kg Mixed cyst reduction in ADPKD Approved (transplant)
Everolimus mTOR 2.5–10 mg/day Limited efficacy in advanced PLD Approved (cancer)

Table 2. Mechanistic Differences

Pathway/Protein STA-2842 Effect Ganetespib Effect mTOR Inhibitor Effect
EGFR Degradation Degradation (in cancers) No direct effect
ERK1/2 Inactivation Inactivation (in cancers) Indirect suppression
AKT/mTOR Reduced phosphorylation Reduced phosphorylation Direct inhibition
Apoptosis Markers ↑ Cleaved caspase-8/PARP1 Variable (cancer-specific) Minimal effect

Research Insights and Challenges

  • Combination Therapy : STA-2842’s broad client protein degradation suggests synergy with mTOR or EGFR inhibitors .
  • Contradictions: One study noted increased cyst index post-STA-2842 treatment, possibly due to transient apoptosis induction ; however, this conflicts with majority data and requires further validation.
  • Clinical Translation : STA-2842’s selective retention in cystic tissues supports targeted dosing, but pharmacokinetic optimization is needed to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STA-2842
Reactant of Route 2
STA-2842

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。